molecular formula C25H31BrN2 B11948338 2-(4-(tert-Butyl)phenyl)-4-(4-methylpiperidin-1-yl)quinoline hydrobromide CAS No. 853343-88-1

2-(4-(tert-Butyl)phenyl)-4-(4-methylpiperidin-1-yl)quinoline hydrobromide

Cat. No.: B11948338
CAS No.: 853343-88-1
M. Wt: 439.4 g/mol
InChI Key: BRPOWRGHABVWQH-UHFFFAOYSA-N
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Description

2-(4-(tert-Butyl)phenyl)-4-(4-methylpiperidin-1-yl)quinoline hydrobromide is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(tert-Butyl)phenyl)-4-(4-methylpiperidin-1-yl)quinoline hydrobromide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Substitution Reactions:

    Hydrobromide Salt Formation: The final step involves the formation of the hydrobromide salt by reacting the free base with hydrobromic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the quinoline core, potentially converting it to tetrahydroquinoline derivatives.

    Substitution: The compound can participate in various substitution reactions, such as halogenation or nitration, particularly on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nitration typically involves nitric acid and sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce tetrahydroquinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-(tert-Butyl)phenyl)-4-(4-methylpiperidin-1-yl)quinoline hydrobromide would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For example, they may inhibit enzyme activity or block receptor signaling, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylquinoline: Lacks the tert-butyl and methylpiperidinyl groups, resulting in different biological activities.

    4-(4-Methylpiperidin-1-yl)quinoline: Lacks the tert-butyl group on the phenyl ring.

    2-(4-(tert-Butyl)phenyl)quinoline: Lacks the methylpiperidinyl group.

Uniqueness

2-(4-(tert-Butyl)phenyl)-4-(4-methylpiperidin-1-yl)quinoline hydrobromide is unique due to the presence of both the tert-butyl group on the phenyl ring and the methylpiperidinyl group on the quinoline core. These structural features may contribute to its distinct biological activities and potential therapeutic applications.

Properties

CAS No.

853343-88-1

Molecular Formula

C25H31BrN2

Molecular Weight

439.4 g/mol

IUPAC Name

2-(4-tert-butylphenyl)-4-(4-methylpiperidin-1-yl)quinoline;hydrobromide

InChI

InChI=1S/C25H30N2.BrH/c1-18-13-15-27(16-14-18)24-17-23(26-22-8-6-5-7-21(22)24)19-9-11-20(12-10-19)25(2,3)4;/h5-12,17-18H,13-16H2,1-4H3;1H

InChI Key

BRPOWRGHABVWQH-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)C(C)(C)C.Br

Origin of Product

United States

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